NAV-2729 - 419547-11-8

NAV-2729

Catalog Number: EVT-1559407
CAS Number: 419547-11-8
Molecular Formula: C25H17ClN4O3
Molecular Weight: 456.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NAV-2729, also known as Grassofermata, is a small molecule inhibitor with a complex target profile. [] While initially identified as a Fatty Acid Transport Protein 2 (FATP2) inhibitor, subsequent research has revealed its inhibitory activity against various targets, including ADP-ribosylation factor (ARF) proteins and Arf guanine nucleotide exchange factors (ArfGEFs). [, , ] This broad target range makes NAV-2729 a valuable tool in dissecting molecular pathways and exploring potential therapeutic interventions for various diseases. []

Brefeldin A (BFA)

  • Compound Description: Brefeldin A is a fungal metabolite known to inhibit protein trafficking by targeting ADP-ribosylation factor guanine nucleotide exchange factors (ArfGEFs) []. It disrupts the Golgi apparatus and inhibits protein transport from the endoplasmic reticulum to the Golgi [].
  • Relevance: Similar to NAV-2729, Brefeldin A exhibits inhibitory effects on ArfGEFs, although it demonstrates a distinct inhibitory profile compared to NAV-2729 across different ArfGEF family members []. Both compounds highlight the significance of targeting ArfGEF activity in various cellular processes.

SecinH3

  • Compound Description: SecinH3 is a small molecule inhibitor that specifically targets a subset of ArfGEFs, interfering with protein trafficking and Golgi structure [].
  • Relevance: Like NAV-2729, SecinH3 showcases the potential of targeting specific ArfGEFs to modulate cellular functions, further emphasizing the importance of understanding the unique inhibitory profiles of different ArfGEF inhibitors for therapeutic development [].

M-COPA

  • Compound Description: M-COPA is a potent, broad-spectrum inhibitor of ArfGEFs, impacting various aspects of membrane trafficking and organelle organization [].
  • Relevance: M-COPA's identification as a pan-ArfGEF inhibitor underscores the diverse range of compounds capable of targeting ArfGEF activity, much like NAV-2729, and highlights the need for further research to fully explore their therapeutic potential [].

Lipofermata (5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one)

  • Compound Description: Lipofermata is a small molecule inhibitor that specifically targets Fatty Acid Transport Protein 2 (FATP2), hindering the uptake of exogenous fatty acids [, ].

Grassofermata (2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one)

  • Compound Description: Grassofermata is another small molecule inhibitor targeting FATP2, exhibiting potent inhibitory effects on fatty acid uptake in vitro and in vivo [, ].

Tamoxifen

  • Relevance: While not structurally related to NAV-2729, Tamoxifen was used in one study [] to induce whole-body knockout of Arf6 in mice. This research highlighted the differential dependency of AML cells and the host on Arf6, indirectly informing the potential therapeutic window for NAV-2729 in AML.

GW4869

  • Compound Description: GW4869 is a potent and selective inhibitor of neutral sphingomyelinase, an enzyme responsible for ceramide production from sphingomyelin [].
  • Relevance: While structurally unrelated to NAV-2729, GW4869 was used to elucidate the mechanism of action of ARF6 in AML cells []. GW4869 rescued the anti-proliferative effects of ARF6 depletion, demonstrating that ARF6 exerts its pro-survival effects by regulating sphingolipid homeostasis, a pathway distinct from the one targeted by NAV-2729.
Synthesis Analysis

NAV-2729 can be synthesized through several methods that typically involve multi-step organic synthesis techniques. The synthesis generally starts with the preparation of key intermediates followed by coupling reactions to form the final compound. Specific technical details regarding the synthesis may include:

  • Reagents: Common reagents used in the synthesis include various organic solvents and catalysts.
  • Conditions: The reactions are often conducted under controlled temperature and pressure conditions to optimize yield.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate NAV-2729 from by-products .
Molecular Structure Analysis

The molecular structure of NAV-2729 is defined by its chemical formula, which includes multiple functional groups that contribute to its inhibitory properties. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₈ClN₃O₄
  • Molecular Weight: Approximately 373.81 g/mol
Chemical Reactions Analysis

NAV-2729 participates in various chemical reactions primarily related to its interaction with biological macromolecules. Notably:

  • Inhibition Mechanism: NAV-2729 inhibits Arf6 activation by binding directly to it, thereby preventing downstream signaling pathways associated with cell proliferation and survival.
  • Cellular Effects: In vitro studies have shown that NAV-2729 effectively reduces the viability of cancer cell lines by interfering with key signaling pathways such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .
Mechanism of Action

The mechanism of action of NAV-2729 involves the selective inhibition of Arf6, which is crucial for various cellular processes including membrane trafficking and cytoskeletal dynamics. Upon binding to Arf6, NAV-2729 disrupts its function, leading to:

  1. Inhibition of G-alpha-q signaling pathways, which are important for melanoma cell growth.
  2. Reduction in cellular adhesion and migration, thus impacting metastasis.
  3. Induction of apoptosis in cancer cells through altered signaling cascades .

This multi-faceted mechanism underlines the potential of NAV-2729 as a therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

NAV-2729 exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a white to beige powder.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 2 mg/mL.
  • Stability: Recommended storage conditions are between 2°C to 8°C to maintain stability.
  • Combustibility: Classified as combustible solids with appropriate handling precautions required .

These properties are essential for determining the compound's usability in laboratory settings.

Applications

NAV-2729 has significant applications in scientific research, particularly in the fields of cancer biology and pharmacology. Its primary uses include:

  1. Cancer Research: As an inhibitor of Arf6, NAV-2729 is utilized to study oncogenic signaling pathways and their implications in tumor progression.
  2. Drug Development: The compound serves as a lead compound for developing novel therapeutic agents targeting similar pathways.
  3. Cell Biology Studies: Researchers employ NAV-2729 to investigate cellular mechanisms involving membrane dynamics and intracellular trafficking .

Properties

CAS Number

419547-11-8

Product Name

NAV-2729

IUPAC Name

2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C25H17ClN4O3

Molecular Weight

456.9 g/mol

InChI

InChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2

InChI Key

WHYGBVWGARJOCS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl

Synonyms

2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo(1,5-a)pyrimidin-7(4H)-one
3-(4-chlorophenyl)-5-(4-nitrophenyl)-2-(phenylmethyl)pyrazolo(1,5-a)pyrimidin-7(4H)-one
NAV-2729
NAV2729

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.